Cas no 338416-80-1 (1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde)

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a specialized indole derivative featuring a phenoxy substituent at the 2-position and a formyl group at the 3-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the synthesis of heterocyclic frameworks and pharmacologically active molecules. The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde) groups enhances its utility in condensation and cyclization reactions. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions to preserve its reactivity.
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde structure
338416-80-1 structure
Product Name:1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde
CAS No:338416-80-1
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD01315833
CID:3142971
PubChem ID:2763803
Update Time:2025-06-14

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde
    • 3N-348S
    • Oprea1_509209
    • HMS2175J19
    • 1-methyl-2-phenoxyindole-3-carbaldehyde
    • MFCD01315833
    • AKOS005070154
    • CS-0451249
    • CHEMBL1589230
    • 338416-80-1
    • SMR000179036
    • MLS000326495
    • MDL: MFCD01315833
    • Inchi: 1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3
    • InChI Key: QGCSITWXJMWQDS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=C(C=O)C2C=CC=CC=2N1C

Computed Properties

  • Exact Mass: 251.094628657Da
  • Monoisotopic Mass: 251.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • Melting Point: 122-124°C

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

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1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:338416-80-1)1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde
Order Number:A1085556
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):339.0
Email:sales@amadischem.com

Additional information on 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde

Comprehensive Overview of 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde (CAS No. 338416-80-1)

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde (CAS No. 338416-80-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the indole derivatives family, which is widely recognized for its biological activity and applications in drug discovery. The presence of both phenoxy and carbaldehyde functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for indole-based compounds has surged, driven by their potential in treating various health conditions. Researchers are particularly interested in 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde due to its role as a precursor in the development of novel therapeutic agents. Its molecular framework allows for modifications that can enhance bioavailability and target specificity, making it a valuable asset in medicinal chemistry.

The synthesis of 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde involves multi-step organic reactions, including Friedel-Crafts acylation and Vilsmeier-Haack formylation. These methods ensure high purity and yield, which are critical for industrial-scale production. The compound's CAS No. 338416-80-1 serves as a unique identifier in chemical databases, facilitating easy access to its physicochemical properties and safety data.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for organic compounds. 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is no exception, with researchers investigating greener alternatives such as catalytic processes and solvent-free reactions. These advancements align with global efforts to reduce the environmental impact of chemical manufacturing.

Another area of interest is the compound's potential in agrochemical applications. Indole derivatives are known to exhibit pesticidal and herbicidal activities, and 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde could play a role in developing next-generation crop protection products. This aligns with the growing demand for eco-friendly pesticides as farmers seek sustainable solutions to pest management.

From a commercial perspective, 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is available through specialized chemical suppliers who adhere to strict quality control standards. Its pricing and availability are influenced by factors such as raw material costs and regulatory requirements. Buyers often search for terms like "high-purity indole derivatives" and "custom synthesis services" to source this compound for their research needs.

In conclusion, 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde (CAS No. 338416-80-1) is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and material science. Its unique structure and functional groups make it a valuable building block for innovative research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the development of new bioactive molecules and sustainable chemical processes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:338416-80-1)1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde
A1085556
Purity:99%
Quantity:1g
Price ($):339.0
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